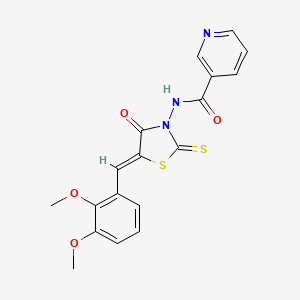
4-methyl-N-((5-(p-tolyl)isoxazol-3-yl)methyl)-1,2,3-thiadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-N-((5-(p-tolyl)isoxazol-3-yl)methyl)-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound that features a unique combination of isoxazole and thiadiazole rings. Heterocyclic compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
Similar heterocyclic compounds have been found to exert pharmacological activity
Mode of Action
The exact mode of action of this compound is currently unknown. Heterocyclic compounds, which this compound is a part of, are known for their diverse biological activities, including anticancer, anti-inflammatory, antifungal, antiallergic, antibacterial, anti-HIV, antiviral, and anti-convulsant effects . The specific interactions between this compound and its targets, leading to these effects, require further investigation.
Biochemical Pathways
Heterocyclic compounds are known to be involved in a wide range of biochemical processes
Pharmacokinetics
A predictive kinetic study was performed for similar compounds, and several adme descriptors were calculated
Result of Action
Similar heterocyclic compounds have been found to exert various biological activities
Preparation Methods
The synthesis of 4-methyl-N-((5-(p-tolyl)isoxazol-3-yl)methyl)-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps, starting from readily available precursorsReaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the desired product . Industrial production methods may optimize these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-methyl-N-((5-(p-tolyl)isoxazol-3-yl)methyl)-1,2,3-thiadiazole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: The compound may be used in the development of new materials and as a catalyst in various industrial processes
Comparison with Similar Compounds
Similar compounds include other heterocyclic molecules that feature isoxazole and thiadiazole rings. Examples include:
Isoxazole derivatives: Known for their antimicrobial and anti-inflammatory properties.
Thiadiazole derivatives: Studied for their anticancer and antiviral activities. 4-methyl-N-((5-(p-tolyl)isoxazol-3-yl)methyl)-1,2,3-thiadiazole-5-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties
Properties
IUPAC Name |
4-methyl-N-[[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl]thiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S/c1-9-3-5-11(6-4-9)13-7-12(18-21-13)8-16-15(20)14-10(2)17-19-22-14/h3-7H,8H2,1-2H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQYROOGTNNQERV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=C(N=NS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-ethyl-6-[(furan-2-yl)methyl]-3-methyl-5-{[(4-methylphenyl)methyl]sulfanyl}-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B2477602.png)
![1-(2H-1,3-benzodioxole-5-carbonyl)-1',6'-dimethyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-4'-one](/img/structure/B2477603.png)
![6-fluoro-1H,2H,3H,4H,9H-pyrido[3,4-b]indol-1-one](/img/structure/B2477604.png)



![N-[2-(1-hydroxyethyl)phenyl]propanamide](/img/structure/B2477611.png)





![N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2477623.png)

